molecular formula C15H11F2NO3 B7459897 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid

4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid

Cat. No. B7459897
M. Wt: 291.25 g/mol
InChI Key: RTQBOESSSDDNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid, also known as DFBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFBA belongs to the class of benzoic acid derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid is not fully understood. However, it has been proposed that 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. In addition, 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has been shown to have several biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In addition, 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has also been found to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, there are some limitations to using 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied.

Future Directions

There are several future directions for research on 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid. One area of research is to further elucidate its mechanism of action, particularly in cancer cells. Another area of research is to study its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion in animal models. In addition, 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid could be further developed as a therapeutic agent for cancer and other diseases. Finally, 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid could be used as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-difluorobenzoyl chloride with methyl anthranilate, followed by hydrolysis and decarboxylation to yield 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid. The purity and yield of 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has been found to inhibit the replication of several viruses, including influenza virus and herpes simplex virus.

properties

IUPAC Name

4-[[(3,4-difluorobenzoyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c16-12-6-5-11(7-13(12)17)14(19)18-8-9-1-3-10(4-2-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQBOESSSDDNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid

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